molecular formula C8H16O3 B1617190 Amyl lactate CAS No. 6382-06-5

Amyl lactate

Cat. No. B1617190
CAS RN: 6382-06-5
M. Wt: 160.21 g/mol
InChI Key: GXOHBWLPQHTYPF-UHFFFAOYSA-N
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Description

Amyl lactate, also known as pentyl 2-hydroxypropanoate, is a chemical compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .


Synthesis Analysis

Amyl lactate can be synthesized from the esterification of lactic acid with n-amyl alcohol . Another method involves the use of ammonium lactate from food waste fermentation broth to synthesize butyl lactate, which is then polymerized to form lactide and finally poly (lactic acid) (PLA) .


Molecular Structure Analysis

The molecular structure of amyl lactate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Amyl lactate, like most esters, undergoes spontaneous hydrolysis in aqueous solution . As the reaction progresses, the generated lactic acid serves to catalyze ester hydrolysis, while the rate of the reverse reaction to form esters increases with the accumulation of acid product .


Physical And Chemical Properties Analysis

Amyl lactate is a chemical compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .

Scientific Research Applications

Lactic Acid Production from Starch

Amyl lactate plays a significant role in the production of lactic acid from starch sources. Genetically engineered Aspergillus oryzae strains, designed for lactic acid production, utilize amyl lactate pathways for efficient lactate production from starch. These strains, with enhanced lactate dehydrogenase activity, demonstrate the potential of amyl lactate in bio-production processes (Wakai et al., 2014).

Amylase-Secreting Bacteria for Lactic Acid Production

Studies have highlighted the use of amylase-secreting bacteria in lactic acid production. For instance, Lactococcus lactis strains, genetically modified to secrete α-amylase, have been used for direct and efficient lactic acid production from starch (Okano et al., 2007). This demonstrates the utility of amyl lactate in fermentation processes, particularly for lactic acid production.

Lactate Biosensors

The development of electrochemical biosensors for lactate, which is a key component in clinical care, sport medicine, and food processing, utilizes amyl lactate. These biosensors are designed for in-line determination of metabolites like lactate and milk components, contributing to advancements in analytical techniques (Mascini et al., 1988).

Lactate in Tumor Microenvironment

Amyl lactate also finds its application in understanding the tumor microenvironment. Lactate, produced by aerobic glycolysis (Warburg effect) in tumor cells, plays a crucial role in cell signaling and tumor growth. This understanding is critical for developing targeted cancer therapies (Romero‐Garcia et al., 2016).

Neuroprotective Role of Lactate

The neuroprotective effects of lactate, where it serves as an energy substrate for the brain, are another important application area. Lactate administration after cerebral ischemia has shown promising results in reducing lesion size and improving neurological outcomes, indicating its significance in neurological research (Berthet et al., 2009).

Future Directions

Research on lactate and its derivatives, including amyl lactate, continues to expand and holds potential for multiple clinical applications . The study of lactate metabolism and its role in various diseases is an active area of research . Understanding the role of lactate and lactylation in the brain and the potential mechanisms of intervention in brain diseases are presented and discussed, providing optimal perspectives for future research .

properties

IUPAC Name

pentyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-4-5-6-11-8(10)7(2)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOHBWLPQHTYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858752
Record name Pentyl 2-hydroxypropanoate
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amyl lactate

CAS RN

6382-06-5
Record name Amyl lactate
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Record name Amyl lactate
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Record name Amyl lactate
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Record name Propanoic acid, 2-hydroxy-, pentyl ester
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Record name Pentyl lactate
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Record name AMYL LACTATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
JJ Clary, VJ Feron, JA Van Velthuijsen - Regulatory toxicology and …, 1998 - Elsevier
Lactate esters have an oral LD 50 greater than 2000 mg/kg and the inhalation LC 50 is generally above 5000 mg/m 3 and they may be potential eye and skin irritants, but not skin …
JW Lee, CT Trinh - Biotechnology for biofuels, 2019 - Springer
Background Green organic solvents such as lactate esters have broad industrial applications and favorable environmental profiles. Thus, manufacturing and use of these biodegradable …
L Jong-Won, CT Trinh - Biotechnology for Biofuels, 2019 - search.proquest.com
Background Green organic solvents such as lactate esters have broad industrial applications and favorable environmental profiles. Thus, manufacturing and use of these biodegradable …
M Miyazawa, H Kameoka - Agricultural and biological chemistry, 1989 - Taylor & Francis
… Amyl lactate has a mild wine-like odor, and monoterpene ketones have a sharp-minty and spicy odor. A mixture of these compounds in ethanol showed a characteristic note (sharp minty…
CR Khudsange, KL Wasewar - Reaction Kinetics, Mechanisms and …, 2018 - Springer
… to be stronger than the adsorption of lactic acid and n-amyl lactate. Therefore, the adsorption of lactic acid and n-amyl lactate on the surface of catalyst was neglected. The elimination of …
林平, 李咏富, 唐洪涛, 刘志会 - MODERN FOOD SCIENCE & …, 2021 - xdspkj.ijournals.cn
… When the absorbed dose was 5.59 kGy, the contents of ethyl lactate, ethyl caproate, amyl lactate, ethyl octanoate and ethyl levulinate decreased by 8.73%, 13.52%, 23.58%, 44.01% …
Number of citations: 1 xdspkj.ijournals.cn
K Gudena, GP Rangaiah… - Chemical engineering …, 2012 - Elsevier
… Esterification reactions are of prime relevance to the process industries with ethyl acetate, butyl acetate and amyl lactate being a few out of the many important examples. To the authors’ …
V Dourtoglou, A Antonopoulos, T Dourtoglou, S Lalas - Food chemistry, 2014 - Elsevier
A method is being proposed in order to discriminate bottled wines of different varieties when no other information is known. The advantages of the method consist in the fact that anyone …
M Gordon, JG Miller, AR Day - Journal of the American Chemical …, 1949 - ACS Publications
The photochemical iodine-sensitized cis-trans isomerization of dichloroethylene in benzene solutions has been studied. Isomerization rates have been measured for various light …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
J Kang, Y Hu, L Jia, M Zhang, Z Zhang, X Huang… - Food Research …, 2022 - Elsevier
… of the node, indicating that ethyl lactate, amyl lactate, ethyl 2-hydroxyisocaproate, ethyl … accumulation of 2-methoxy-5-methylphenol, amyl lactate, diethyl azelate, diethyl suberate, ethyl 2-…

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